molecular formula C2H4O2<br>HCOOCH3<br>C2H4O2 B043022 Methyl formate CAS No. 107-31-3

Methyl formate

Cat. No.: B043022
CAS No.: 107-31-3
M. Wt: 60.05 g/mol
InChI Key: TZIHFWKZFHZASV-UHFFFAOYSA-N
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Description

Methyl formate, also known as methyl methanoate, is the simplest ester of formic acid. It is a colorless liquid with a pleasant, ethereal odor. This compound has a high vapor pressure and low surface tension, making it a volatile compound. It is widely used as an intermediate in various chemical processes and has applications in different industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: In the laboratory, methyl formate can be synthesized through the condensation reaction of methanol and formic acid:

HCOOH+CH3OHHCOOCH3+H2O\text{HCOOH} + \text{CH}_3\text{OH} \rightarrow \text{HCOOCH}_3 + \text{H}_2\text{O} HCOOH+CH3​OH→HCOOCH3​+H2​O

This reaction typically requires an acid catalyst and is carried out under reflux conditions .

Industrial Production Methods: Industrially, this compound is produced by the carbonylation of methanol in the presence of a strong base, such as sodium methoxide:

CH3OH+COHCOOCH3\text{CH}_3\text{OH} + \text{CO} \rightarrow \text{HCOOCH}_3 CH3​OH+CO→HCOOCH3​

This process is highly selective, with a yield of around 96%. The catalyst used in this process is sensitive to water, necessitating the use of very dry carbon monoxide .

Chemical Reactions Analysis

Types of Reactions: Methyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Copper-silica catalyst, hydrogen gas, elevated temperatures.

    Hydrolysis: Water, acid or base catalyst, reflux conditions.

    Oxidation: Oxygen or air, elevated temperatures.

Major Products:

    Hydrogenation: Methanol.

    Hydrolysis: Methanol and formic acid.

    Oxidation: Carbon dioxide and water.

Scientific Research Applications

Comparison with Similar Compounds

Methyl formate can be compared with other similar compounds, such as:

    Ethyl formate: Ethyl formate is the ethyl ester of formic acid and has similar properties to this compound but with a higher boiling point and different applications.

    Methyl acetate: Methyl acetate is the methyl ester of acetic acid and is used as a solvent in various industrial applications. It has a higher boiling point and different reactivity compared to this compound.

    Formic acid: Formic acid is the simplest carboxylic acid and is used as a preservative and antibacterial agent.

This compound stands out due to its high volatility, low boiling point, and unique applications in various industries.

Properties

IUPAC Name

methyl formate
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InChI

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3
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InChI Key

TZIHFWKZFHZASV-UHFFFAOYSA-N
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Canonical SMILES

COC=O
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Molecular Formula

C2H4O2, Array
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DSSTOX Substance ID

DTXSID5025609
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Molecular Weight

60.05 g/mol
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Physical Description

Methyl formate appears as a clear colorless liquid with an agreeable odor. Flash point -27 °F. Less dense than water Vapors heavier than air., Liquid, Colorless liquid with a pleasant odor. [Note: A gas above 89 degrees F.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor., Colorless liquid with a pleasant odor. [Note: A gas above 89 °F.]
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Boiling Point

88.7 °F at 760 mmHg (NTP, 1992), 31.5 °C, 32 °C, 89 °F
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Flash Point

-26 °F (NTP, 1992), -2 °F, -2 °F (-19 °C) (Closed Cup), -19 °C, -26 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), 28.35 kJ/mol at 25 °C, Soluble in ether, chloroform; miscible with ethanol, In water, 230,000 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 30 (good), 30%
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Density

0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.987 at 15 °C/15 °C, DENSITY OF SATURATED AIR: 1.83 (AIR= 1), Relative density (water = 1): 0.97, 0.98
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Vapor Density

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.07 (Air= 1), Relative vapor density (air = 1): 2.1, 2.07
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Vapor Pressure

400 mmHg at 61 °F ; 476 mmHg at 68 °F (NTP, 1992), 585.7 [mmHg], 585.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 64, 476 mmHg
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Color/Form

Colorless liquid [Note: A gas above 89 degrees F].

CAS No.

107-31-3
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Melting Point

-147.6 °F (NTP, 1992), -99.8 °C, -100 °C, -148 °F
Record name METHYL FORMATE
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Synthesis routes and methods I

Procedure details

Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.003×10-5 mol of methyl acetate and 0.02×10-5 mol of methyl formate were formed.
Quantity
1 μL
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Reaction Step One
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1e-09 mol
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Synthesis routes and methods II

Procedure details

0.1 g of the (NEt4)3 [Ru(SnCl3)5 (CH3CN)]/CuO--ZnO/SiO2, i.e., the complex-supporting catalyst prepared in "Preparation 4 of complex-supporting catalyst" (amount of the supported complex: 4.64×10-6 mol) was packed in a reactor and then treated in the same manner as described in Example 3. Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.0003×10-5 mol of methyl acetate, 0.010×10-5 mol of methyl formate and 0.0001×10-5 mol of methylal were formed.
Quantity
1 μL
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1e-09 mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Example 2 was carried out in laboratory plant 2. By means of metering pumps, 2280 g/h of methyl formate as stream (1a) and 950 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was operated at 108° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3.1603 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1603 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 105° C. and 1.3 MPa abs, and tube reactor A4 was operated at 106° C. and 1.3 MPa abs. A product mixture comprising 49.8% by weight of tri-n-hexylamine, 16.9% by weight of formic acid, 12.3% by weight of methanol, 7.9% by weight of water and 11.5% by weight of methyl formate was obtained as stream (2).
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Synthesis routes and methods IV

Procedure details

Example 1 was carried out in laboratory plant 1. By means of metering pumps, 1760 g/h of methyl formate as stream (1a) and 849 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).
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Synthesis routes and methods V

Procedure details

0.34 g of rhodium chloride trihydrate, 4.9 ml of methyl iodide, 0.6 g of aluminum powder, 27 g (587 mmol) of formic acid and 41 g (553 mmol) of methyl acetate were fed into the same autoclave as the one used in Example 1, followed by pressurizing by carbon monoxide to 20 kg/cm2 in the same manner as described in Example 2. The reaction was carried out at 170° C. for 30 minutes. 31 mmol of methyl formate, 72 mmol of methyl acetate and 931 mmol of acetic acid were produced. This means that 81.4 molar % of the amount of the methyl ester moiety contained in the raw material was converted into an acetyl group, corresponding to an acetylation rate of 13.0 mol/l.hr.
Quantity
931 mmol
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4.9 mL
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0.6 g
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27 g
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41 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl formate
Reactant of Route 2
Reactant of Route 2
Methyl formate
Reactant of Route 3
Reactant of Route 3
Methyl formate
Reactant of Route 4
Reactant of Route 4
Methyl formate
Reactant of Route 5
Reactant of Route 5
Methyl formate
Reactant of Route 6
Methyl formate
Customer
Q & A

Q1: What is the molecular formula and weight of Methyl Formate?

A1: this compound has a molecular formula of CH₃O₂ [] and a molecular weight of 60.05 g/mol.

Q2: How is this compound detected and characterized in laboratory settings?

A2: this compound can be identified and analyzed using various spectroscopic techniques, including Infrared (IR) [, , ], Raman [], and Nuclear Magnetic Resonance (NMR) spectroscopy []. Additionally, mass spectrometry is employed to monitor its presence in mixtures [].

Q3: What is this compound's role in the context of biodiesel?

A3: this compound is considered the simplest model biodiesel due to its structural similarity to larger biodiesel molecules. Understanding its decomposition pathways provides valuable insights into the combustion behavior of biodiesels. []

Q4: Can this compound be synthesized from Methanol? What catalysts are effective?

A4: Yes, this compound can be synthesized directly from Methanol through a gas-phase oxidation process using supported Palladium nanoparticles as catalysts. [, ] Other catalysts, like copper-containing catalysts, are effective in both the synthesis and decomposition of this compound. []

Q5: What are the primary decomposition pathways of this compound?

A5: this compound predominantly decomposes into Methanol and Carbon Monoxide. This decomposition is highly selective, particularly at low temperatures, and forms the basis for its application in Methanol synthesis. [, ]

Q6: What is the significance of this compound in interstellar chemistry?

A6: this compound is found in interstellar clouds, and its presence poses interesting questions about its formation pathways. While grain surface chemistry struggles to explain its abundance, particularly the trans-conformer, gas-phase reactions are being investigated as potential sources. [, , , ]

Q7: Can this compound be used as a starting material for other chemicals?

A7: Yes, this compound is a valuable starting material for the production of Formic Acid. The process involves hydrolysis of this compound in an acidic medium. [, ]

Q8: Is this compound used in the production of polymers?

A8: Yes, this compound is used as a blowing agent in the manufacturing of thermoplastic foams, particularly polystyrene foams. []

Q9: How does the structure of Ruthenium Oxide catalysts influence this compound production?

A9: In the low-temperature oxidation of Methanol to this compound, isolated RuO(2-)4 species on Zirconia-supported Ruthenium Oxide catalysts exhibit higher activity and selectivity compared to RuO2 clusters. []

Q10: How do solvents affect this compound synthesis?

A10: In the concurrent synthesis of Methanol and this compound, the choice of solvent significantly impacts the activity and selectivity of copper-based catalysts. Xylene and Decalin have been identified as favorable solvents for this process. []

Q11: What is the significance of detecting deuterated this compound in space?

A11: The detection of doubly deuterated this compound (CHD2OCHO) provides insights into the formation of complex organic molecules in interstellar space. Comparing the D/H ratios of different isotopologues helps constrain chemical models and unravel the origins of these molecules. []

Q12: How are this compound and other C2H4O2 isomers formed in interstellar ice?

A12: Energetic processing of interstellar ice analogs, containing Methanol and Carbon Monoxide, can lead to the formation of C2H4O2 isomers. Electron irradiation experiments suggest that radical-mediated reactions involving hydroxymethyl (CH2OH) and formyl (HCO) radicals play a role in the formation of both Glycolaldehyde and this compound. []

Q13: Why are the abundances of different C2H4O2 isomers in space so different?

A13: The observed abundance differences among C2H4O2 isomers in space, with this compound being more abundant than Acetic Acid and Glycolaldehyde, could be partially attributed to their different susceptibilities to destruction by ionizing radiation. Experimental studies using X-rays are being conducted to quantify these differences. []

Q14: Are there any known safety concerns associated with handling this compound?

A14: Yes, this compound is flammable and can cause irritation to the eyes and respiratory system. Occupational exposure limits have been established to minimize risks associated with handling this compound. []

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